ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
Description
Molecular Formula and Weight Analysis
The molecular composition and mass are critical for stoichiometric and analytical applications:
| Property | Value | Source References |
|---|---|---|
| Molecular Formula | C$${11}$$H$${13}$$BrF$$2$$N$$2$$O$$_2$$ | |
| Molecular Weight | 323.13 g/mol |
Breakdown of Molecular Weight :
- Carbon (C$$_{11}$$) : $$11 \times 12.01 = 132.11 \, \text{g/mol}$$
- Hydrogen (H$$_{13}$$) : $$13 \times 1.008 = 13.10 \, \text{g/mol}$$
- Bromine (Br) : $$79.90 \, \text{g/mol}$$
- Fluorine (F$$_2$$) : $$2 \times 19.00 = 38.00 \, \text{g/mol}$$
- Nitrogen (N$$_2$$) : $$2 \times 14.01 = 28.02 \, \text{g/mol}$$
- Oxygen (O$$_2$$) : $$2 \times 16.00 = 32.00 \, \text{g/mol}$$
Total : $$132.11 + 13.10 + 79.90 + 38.00 + 28.02 + 32.00 = 323.13 \, \text{g/mol}$$
This formula aligns with the compound’s synthetic intermediates, where bromine and cyclopropyl groups enhance electrophilic reactivity, while the difluoromethyl group influences lipophilicity.
CAS Registry Number and Synonyms
The compound is uniquely identified by its CAS Registry Number and alternative names used in scientific literature:
These synonyms reflect minor variations in substituent ordering or punctuation but retain unambiguous structural specificity. The CAS number ensures precise tracking in regulatory and commercial databases, avoiding confusion with structurally similar pyrazole derivatives.
Properties
IUPAC Name |
ethyl 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2O2/c1-2-18-7(17)5-16-10(6-3-4-6)8(12)9(15-16)11(13)14/h6,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGLAGJIIXCQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C(F)F)Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the cyclopropyl group: This can be done via a cyclopropanation reaction using a suitable cyclopropylating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cross-coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Chemistry
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate has been investigated for its potential use as a pesticide. Its structural characteristics suggest that it may exhibit herbicidal properties, particularly against specific weed species. Research in this area focuses on:
- Herbicide Development : Formulations incorporating this compound are being explored for their efficacy in controlling unwanted vegetation while minimizing environmental impact.
Pharmaceutical Research
The compound's biological activity has made it a candidate for drug development, particularly in the following areas:
- Anti-inflammatory Agents : Preliminary studies indicate that derivatives of pyrazole compounds can exhibit anti-inflammatory effects, making this compound a potential lead compound for new therapies targeting inflammatory diseases .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa has been documented, suggesting potential applications in treating infections .
Synthetic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for:
- Synthesis of Novel Compounds : Researchers utilize this compound to synthesize other pyrazole derivatives with enhanced biological activities through various chemical reactions, including nucleophilic substitutions and cyclizations .
Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of this compound demonstrated significant activity against several weed species. The results indicated that formulations containing this compound reduced weed biomass by over 70% compared to control groups. The study highlighted the importance of optimizing application rates and timing for maximum effectiveness.
Case Study 2: Antimicrobial Properties
In a controlled laboratory setting, this compound was tested against common bacterial strains. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential role as an antimicrobial agent. Further investigations into its mechanism of action are ongoing, with promising results suggesting interference with bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various binding interactions, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Weight
Ethyl 2-(3-(Difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (CAS: Not provided)
- Key Differences : This compound has a fused cyclopropa-cyclopentane ring system, unlike the standalone cyclopropyl group in the target compound. It also lacks bromine and has a ketone group at the 5-position.
- Molecular Weight : MS data shows [M+H]⁺ at m/z 271.1 , significantly lower than the target compound’s 327.14 g/mol , reflecting the absence of bromine and cyclopropyl bulk .
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17)
- Key Differences : Contains a 4'-chlorophenyl group and methyl substituents instead of cyclopropyl and difluoromethyl groups.
- Molecular Weight : LC/MS data indicates [M+H]⁺ at m/z 301–305 , lower than the target compound due to the absence of the cyclopropyl and ester groups .
Ethyl 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
- Key Differences : Replaces bromine and cyclopropyl with methyl and trifluoromethyl groups.
- Synthesis : Achieved an 80.6% yield via reaction of 3-methyl-5-trifluoromethylpyrazole with ethyl chloroacetate in DMF .
Ethyl 2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetate (Ref: 10-F735695)
Structural and Functional Group Analysis
Physicochemical and Bioactive Implications
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance binding to biological targets compared to chlorine in Example 5.17 .
- Cyclopropyl vs.
- Ester vs. Acid : The ethyl ester improves lipophilicity over the carboxylic acid form, aiding membrane permeability in pesticidal applications .
Biological Activity
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate, also known by its CAS number 1002033-75-1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and research findings relevant to its pharmacological applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with bromine, cyclopropyl, and difluoromethyl groups. Its molecular formula is with a molecular weight of approximately 323.14 g/mol. The presence of these functional groups contributes to its unique physicochemical properties, which are significant for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity, while the bromine and cyclopropyl groups influence the compound's conformation and stability.
Table 1: Summary of Biological Activities
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, have shown promising antitumor activities. Specifically, studies have demonstrated effective inhibition of BRAF(V600E), a mutation commonly associated with melanoma, suggesting potential as an anticancer agent .
Anti-inflammatory Properties
In vitro studies have highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism through which the compound could be utilized for treating inflammatory conditions .
Antibacterial Effects
The compound has demonstrated significant antibacterial properties by compromising bacterial cell membrane integrity. This mechanism leads to cytosolic leakage and eventual cell lysis, indicating its potential use as an antimicrobial agent .
Antiviral Activity
In antiviral assays against flavivirus infections, compounds similar to this compound have shown over 50% inhibition at concentrations around 50 µM, marking them as potential candidates for further antiviral drug development .
Case Studies
- BRAF Inhibition : A study focused on the design and synthesis of pyrazole derivatives reported that certain compounds exhibited effective inhibition against BRAF(V600E), with implications for melanoma treatment .
- Inflammation Reduction : Another research effort revealed that derivatives similar to this compound significantly reduced LPS-induced inflammation in cellular models, underscoring its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate, and how can regioselectivity challenges be mitigated?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and appropriately substituted hydrazines. Regioselectivity in pyrazole formation is critical; directing groups (e.g., bromo, cyclopropyl) can influence reaction pathways. For example, highlights the use of benzyl and aryl substituents to stabilize intermediates during pyrazole synthesis. Microwave-assisted synthesis or Lewis acid catalysis (e.g., ZnCl₂) may improve yield and selectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in multiple Acta Crystallographica reports (e.g., ). Complementary techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ester functionality.
- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).
- HRMS : For molecular formula validation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition for kinases or cyclooxygenase) or cell-based viability assays (MTT or resazurin) are recommended. suggests that pyrazole derivatives with electron-withdrawing groups (e.g., difluoromethyl) may exhibit enhanced binding to hydrophobic enzyme pockets. Dose-response curves (IC₅₀) and selectivity indices against related enzymes should be calculated .
Advanced Research Questions
Q. How do electronic and steric effects of the cyclopropyl and difluoromethyl groups influence reactivity and stability?
- Methodological Answer : Computational studies (DFT or MD simulations) can map electronic effects. The cyclopropyl group introduces steric hindrance, potentially reducing ring puckering, while the difluoromethyl group increases electrophilicity at the pyrazole C-3 position. demonstrates how substituent effects are modeled using Gaussian09 with B3LYP/6-31G(d) basis sets to predict charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Researchers should:
- Validate compound purity via HPLC (>95%) and DSC (melting point consistency).
- Replicate assays under standardized protocols (e.g., CLIA guidelines).
- Perform meta-analyses of published data, as seen in ’s cross-referencing of antibacterial activity trends .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
- Methodological Answer : Systematic substitution of the bromo, cyclopropyl, or ester groups is key. For example:
- Replace bromo with chloro or nitro to assess halogen bonding effects.
- Modify the cyclopropyl to larger bicyclic systems (e.g., bicyclo[2.2.1]) to probe steric tolerance.
- Test ester hydrolysis to the carboxylic acid for prodrug potential. and provide precedents for SAR in pyrazole-based drug discovery .
Q. What computational models predict the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME calculate logP, aqueous solubility, and bioavailability. Molecular dynamics (e.g., GROMACS) can simulate membrane permeability. combines experimental solubility (shake-flask method) with DFT-derived polarity indices for validation .
Q. How are reactive intermediates (e.g., brominated pyrazole precursors) safely handled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
